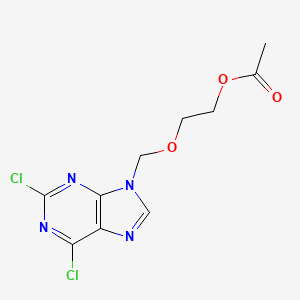






|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.C(O[CH2:16][O:17][CH2:18][CH2:19][O:20][C:21](=[O:23])[CH3:22])(=O)C>>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:16][O:17][CH2:18][CH2:19][O:20][C:21](=[O:23])[CH3:22])=[C:4]([Cl:11])[N:3]=1
|


|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
|
|
Name
|
|
|
Quantity
|
513 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCOCCOC(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
138 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
partially evacuated
|
|
Type
|
STIRRING
|
|
Details
|
gradually gave rise to a melt which was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture heated for 10 minutes more (total heat time = 30 minutes)
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
para-toluenesulphonic acid 150 mg was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 20 minutes heating vigorous
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
bubbling
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
chloroform was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted once with saturated aqueous sodium bicarbonate and once with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform phase was dried over anhydrous sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was dissolved in benzene
|
|
Type
|
WASH
|
|
Details
|
Benzene elution
|
|
Type
|
CUSTOM
|
|
Details
|
removed the acetate by-products
|
|
Type
|
WASH
|
|
Details
|
Ether elution
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)COCCOC(C)=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |